molecular formula Anhydrous:C4H6O4Ca<br>C4H6O4.Ca<br>(CH3OO)2Ca<br>Ca(C2H3O2)2<br>C4H6CaO4 B1195843 Calcium acetate CAS No. 62-54-4

Calcium acetate

Cat. No. B1195843
CAS RN: 62-54-4
M. Wt: 158.17 g/mol
InChI Key: VSGNNIFQASZAOI-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of calcium acetate can be achieved through various methods. A common approach involves reacting calcium carbonate (CaCO3) or calcium hydroxide (Ca(OH)2) with acetic acid (CH3COOH). The reaction with calcium carbonate produces this compound, water, and carbon dioxide gas, while the reaction with calcium hydroxide produces this compound and water. These reactions are typical examples of acid-base reactions, where the base (calcium carbonate or hydroxide) reacts with the acid (acetic acid) to produce a salt (this compound) and water, with carbon dioxide gas produced in the case of calcium carbonate.

Molecular Structure Analysis

This compound is composed of calcium ions (Ca2+) and acetate ions (C2H3O2-). In its solid form, this compound can adopt different crystal structures. The arrangement of these ions in the solid state can be explored through X-ray crystallography, which would reveal the coordination geometry around the calcium ions and the packing of the acetate ions. Typically, calcium ions in this compound are coordinated in a polyhedral geometry with oxygen atoms from the acetate ions.

Chemical Reactions and Properties

This compound can participate in various chemical reactions, reflecting its properties as a calcium salt and as an acetate salt. For example, it can react with water to form a solution that is slightly basic due to the hydrolysis of the acetate ions. This solution can react further with strong acids to regenerate acetic acid. Moreover, this compound can be used as a starting material in the synthesis of other calcium-containing compounds or can undergo thermal decomposition to yield calcium oxide (CaO) and acetone (CH3COCH3).

Physical Properties Analysis

The physical properties of this compound include its appearance as a white crystalline solid or powder and its solubility in water. The solubility increases with temperature, allowing for the preparation of concentrated aqueous solutions. This compound has a relatively high melting point and can decompose upon heating before reaching its boiling point.

Chemical Properties Analysis

Chemically, this compound behaves as a typical ionic salt. It dissociates in water to release calcium ions and acetate ions, contributing to its applications in various chemical processes. The acetate ion acts as a weak base in solution, leading to a slightly basic pH of this compound solutions. This property is essential in understanding the reactivity and applications of this compound in different chemical contexts.

References (Sources)

For detailed scientific research and analysis on this compound, including its synthesis, molecular structure, and properties, the following references are recommended:

  • Ishikawa, K., Garskaite, E., & Kareiva, A. (2020). Sol–gel synthesis of calcium phosphate-based biomaterials—A review of environmentally benign, simple, and effective synthesis routes. Journal of Sol-Gel Science and Technology, 94, 551-572. Link to source.

  • Jimoh, O. A., Ariffin, K., Hussin, H., Elijah Temitope, A. (2018). Synthesis of precipitated calcium carbonate: a review. Carbonates and Evaporites, 33, 331-346. Link to source.

Scientific Research Applications

  • Calcium acetate is used as a calcium supplement in medicine, particularly as an auxiliary agent to treat osteoporosis. A study developed a new form of this compound effervescent granule, showing promising effects in preventing bone-mass loss and enhancing bone microarchitecture compared to other calcium preparations (Liu et al., 2019).

  • In the process of producing environmentally adaptable deicers, this compound has been investigated for its efficacy. It was derived from the wet oxidation of organic wastes, demonstrating its potential as a sustainable and effective deicing agent (Sugai et al., 2004).

  • This compound has been shown to be an effective phosphorus binder in patients with renal failure, outperforming calcium carbonate in phosphorus binding efficiency. This property makes it useful in managing hyperphosphatemia in patients with chronic kidney disease (Mai et al., 1989).

  • Research has explored the use of this compound as a phosphorus binder in hemodialysis patients, finding it to be effective in controlling serum phosphorus levels. Its efficiency allows for lower doses compared to other calcium salts, potentially reducing the risk of hypercalcemia (Almirall et al., 1994).

  • The study of this compound in hemodialysis patients also highlighted its role in mineral metabolism control. Despite using half as much elemental calcium compared to calcium carbonate, this compound effectively managed mineral metabolism, though it did not significantly lower the incidence of hypercalcemia (Delmez et al., 1992).

Mechanism of Action

Target of Action

Calcium acetate primarily targets phosphate in the body. It is used as a phosphate binder in patients with end-stage renal disease (ESRD) to prevent elevated phosphate levels .

Mode of Action

This compound works by binding with the phosphate in the food you eat. This binding forms an insoluble complex that is eliminated from the body without being absorbed . This action reduces the amount of phosphate that the body can absorb, thereby controlling phosphate levels in the blood .

Biochemical Pathways

This compound affects the biochemical pathway of phosphate absorption in the body. By binding with dietary phosphate in the proximal small intestine, it prevents the absorption of phosphate . This action helps regulate phosphate levels in the body, which is crucial for patients with kidney disease who often struggle with hyperphosphatemia .

Pharmacokinetics

This compound is primarily absorbed from the small intestine via active transport and passive diffusion . The compound is mainly excreted via feces as insoluble calcium salts, and a smaller portion is excreted through urine .

Result of Action

The primary result of this compound’s action is the reduction of phosphate levels in the blood. By binding with dietary phosphate and preventing its absorption, this compound helps prevent complications associated with high phosphate levels, such as ectopic calcification and secondary hyperparathyroidism .

Action Environment

The action of this compound can be influenced by the pH of the environment. It is highly soluble at neutral pH, which enhances its ability to bind with phosphate in the proximal small intestine . Additionally, this compound can act as a weak base or a weak acid, depending on the pH of the environment, making it useful in various applications that require pH control .

Safety and Hazards

Calcium acetate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should not be exposed to open flames . Overdose of this compound may lead to progressive hypercalcemia, which may require emergency measures .

Future Directions

Calcium acetate is used in patients with end-stage kidney failure who are on dialysis to treat hyperphosphatemia . It has excellent phosphate-binding properties . There are ongoing studies to compare the effects and side effects of this compound with other calcium-based phosphate binders . In addition, there is research on the use of this compound in self-healing concrete .

properties

IUPAC Name

calcium;diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Ca/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGNNIFQASZAOI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4.Ca, Ca(C2H3O2)2, C4H6CaO4
Record name CALCIUM ACETATE
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Record name calcium acetate
Source Wikipedia
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020234
Record name Calcium acetate
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Molecular Weight

158.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder, Very hygroscopic solid; Soluble in water; [Merck Index] White to brown solid; [ICSC] Colorless to white crystals with a mild acetic odor; Soluble in water; [MSDSonline], WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR.
Record name Acetic acid, calcium salt (2:1)
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Record name CALCIUM ACETATE
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Record name Calcium acetate
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Record name CALCIUM ACETATE
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Solubility

37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL, Practically insol in acetone and benzene, Solubility in water: very good
Record name CALCIUM ACETATE
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Density

1.50 kg/l, 1.5 g/cm³
Record name CALCIUM ACETATE
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Mechanism of Action

Calcium acetate and other calcium salts are phosphate binders. They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed.
Record name Calcium acetate
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Color/Form

COLORLESS CRYSTALS, Rod-shaped crystals, White, hydrogroscopic, crystalline solid

CAS RN

62-54-4
Record name Calcium acetate [USP:JAN]
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Record name Acetic acid, calcium salt (2:1)
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Record name Calcium di(acetate)
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Record name Calcium acetate
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Record name CALCIUM ACETATE
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Melting Point

> 160 °C
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Synthesis routes and methods I

Procedure details

Calcium salts, such as calcium acetate, calcium formate or calcium proprionate, are obtained from aqueous liquors derived from the pyrolysis of lignocellulosic biomass containing cellulose, hemicelluloses or starch. The above biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
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Synthesis routes and methods II

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
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Synthesis routes and methods III

Procedure details

Furthermore, acetone can be synthesized by pyrolyzing cellulose in a wood material to give acetic acid, neutralizing the acetic acid with calcium hydroxide to give calcium acetate, and then pyrolyzing the calcium acetate. Since acetic acid is generated by oxidation of ethanol during the fermentation in the synthesis of bioethanol, the acetic acid can be utilized to synthesize acetone through the same process as above.
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Synthesis routes and methods IV

Procedure details

In a similar experiment, 200 g of the ash was mixed with 3.0 L of 20% (v/v) or 21% (w/w) acetic acid. That amount of acetic acid corresponded to 4.2 times the stoichiometric proportion of calcium carbonate in the ash. The slurry was agitated and left overnight at room temperature. 2.7 L of liquid was collected. The liquid collected contained 9.2±0.2% solids (based on two separate measurements), as was shown by evaporation of a 10-mL sample at 105° C. The theoretical amount of calcium acetate, formed in the reaction mixture, would have been 6.6% by weight. The elemental calcium content in the dried solids was determined to be 19.2±0.4% (based on two independent measurements), translating into 76% Ca(CH3COO)2, or 85% Ca(CH3COO)2.H2O.
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Synthesis routes and methods V

Procedure details

A calcium acetate salt dispersion was prepared by mixing 11.9 parts of acetic acid, 1316.3 parts of water, and 263.2 parts hydrated lime at 20° C. The resulting dispersion had a beige color and separated upon standing, i.e. without agitation.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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